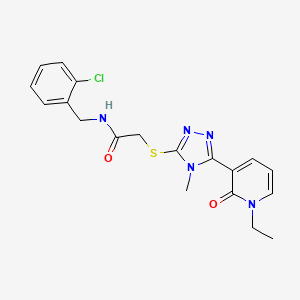

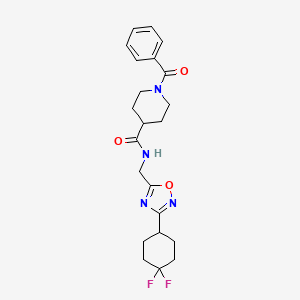

![molecular formula C20H15ClN4O2 B2520611 1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-83-9](/img/structure/B2520611.png)

1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that likely exhibits interesting chemical and pharmacological properties due to its structural features. Although the specific compound is not directly discussed in the provided papers, similar compounds with pyrimidine dione structures have been synthesized and analyzed, suggesting potential bioactive properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine dione compounds involves various chemical reactions and starting materials. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates the potential to create bioactive agents through a series of chemical transformations, including thermal fusion with ureas and subsequent reactions such as hydrogenolysis and alkylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is characterized by the presence of rigid rings and potential for various conformations. For example, the molecular and crystal structure analysis of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione reveals orthorhombic crystals and a synclinal conformation of the terminal phenyl rings, which could be similar to the conformational aspects of the compound under discussion . The presence of chlorine and pyridine rings in the structure suggests potential for specific molecular interactions and steric effects.

Chemical Reactions Analysis

The reactivity of pyrimidine dione compounds can be inferred from studies on similar molecules. For instance, the reactivity analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione includes the identification of electrophile attacking sites and the calculation of Fukui functions to understand local reactivity properties . These insights could be relevant to the chemical reactions that 1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione might undergo, such as electrophilic substitution or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine dione derivatives can be complex and are often determined by their molecular structure. Vibrational spectral analysis, such as FT-IR and FT-Raman, can provide information on the vibrational wavenumbers and potential energy distribution, which are crucial for understanding the physical properties of these compounds . Additionally, molecular dynamics and docking studies can reveal how these molecules might interact with biological substrates, as seen in the docking study of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione with amino acids forming non-covalent interactions . These properties are essential for predicting the behavior of the compound in various environments and potential applications in drug design.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biopharmaceutical Properties

The straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid, has led to a significant variation in their biopharmaceutical properties. The study by M. Jatczak et al. (2014) explores the structural diversity of these compounds, reflecting a broad range in solubility values, permeability coefficients, and predicted human in vivo intrinsic clearance values. This diversity is crucial for the development of new drugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties (M. Jatczak et al., 2014).

Charge-Separated Modified Nucleobases

Investigations into the π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils have provided insights into the molecular interactions that are fundamental to the design of new nucleobase analogs. The work by A. Schmidt et al. (1999) explores these interactions, contributing to our understanding of molecular design and the potential for creating novel therapeutic agents (A. Schmidt et al., 1999).

Urease Inhibition

The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives have shown potential in urease inhibition, an important target for the treatment of diseases caused by Helicobacter pylori. A. Rauf et al. (2010) highlighted compounds that exhibit significant activity against urease, suggesting a potential application in developing new antimicrobial agents (A. Rauf et al., 2010).

Antimicrobial Activity

The development of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids has shown promising antibacterial and antitumor properties. S. Alwan et al. (2014) synthesized a series of these derivatives, demonstrating their potential as antibacterial and antitumor agents through synergistic models (S. Alwan et al., 2014).

Chemistry of Pyrido[1,2-c]pyrimidines

K. Elattar et al. (2016) provided a comprehensive review of the structural features, reactions, and synthetic methodologies of pyrido[1,2-c]pyrimidines. This review highlights the diverse synthetic routes and potential applications of these compounds in medicinal chemistry and materials science (K. Elattar et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of F2437-0385 are key proteins involved in the viral entry process, including TMPRSS2 , ACE2 , and DPP4 . These proteins play a crucial role in the infection process of certain viruses, such as SARS-CoV-2 .

Mode of Action

F2437-0385 interacts with its targets by interfering with the interactions between these proteins and the SARS-CoV-2 spike protein . This interference effectively blocks the virus from gaining access to host cells .

Biochemical Pathways

The affected pathways involve the immune response and inflammation, which play crucial roles in the infection process . .

Pharmacokinetics

It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of F2437-0385’s action include blocking SARS-CoV-2 infection and treating COVID-19 by acting on ACE2, TMPRSS2, and NLRP3 . It also modifies the immune responses and inflammatory pathways associated with the infection .

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2/c21-16-4-1-3-15(11-16)13-24-17-5-2-8-23-18(17)19(26)25(20(24)27)12-14-6-9-22-10-7-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYSUFWHENTFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)

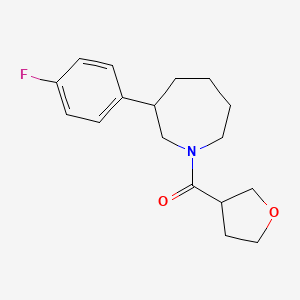

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)

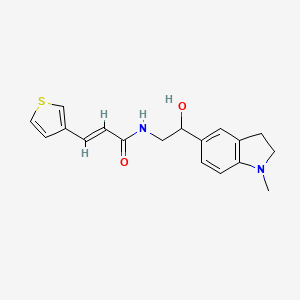

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)